molecular formula C19H15BrN2O4 B11109593 (5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione

(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B11109593
M. Wt: 415.2 g/mol
InChI Key: AHPXELALXOZLCI-GXDHUFHOSA-N
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Description

(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a brominated aromatic ring and a diazinane trione core, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione typically involves multiple steps, including the bromination of an aromatic precursor, followed by the formation of the diazinane trione core. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione can undergo various types of chemical reactions, including:

    Oxidation: The brominated aromatic ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent, are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinone derivative, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of brominated aromatic systems and diazinane trione cores.

Biology

The compound’s potential biological activity is of interest in the field of medicinal chemistry. Researchers investigate its interactions with biological targets to explore its potential as a therapeutic agent.

Medicine

In medicine, the compound may be explored for its pharmacological properties, including its potential as an anti-cancer or anti-inflammatory agent. Detailed studies on its mechanism of action and efficacy are necessary to determine its therapeutic potential.

Industry

In the industrial sector, this compound may find applications in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which (5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-butenedioic acid compound with 2-(diethylamino)-N-(5,5-dioxido-6,11-dihydrodibenzo[b,e]thiepin-11-yl)acetamide
  • Bromomethyl methyl ether

Uniqueness

Compared to similar compounds, (5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione stands out due to its unique combination of a brominated aromatic ring and a diazinane trione core

Properties

Molecular Formula

C19H15BrN2O4

Molecular Weight

415.2 g/mol

IUPAC Name

(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C19H15BrN2O4/c1-11-5-3-4-6-15(11)22-18(24)14(17(23)21-19(22)25)10-12-9-13(20)7-8-16(12)26-2/h3-10H,1-2H3,(H,21,23,25)/b14-10+

InChI Key

AHPXELALXOZLCI-GXDHUFHOSA-N

Isomeric SMILES

CC1=CC=CC=C1N2C(=O)/C(=C/C3=C(C=CC(=C3)Br)OC)/C(=O)NC2=O

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(=CC3=C(C=CC(=C3)Br)OC)C(=O)NC2=O

Origin of Product

United States

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